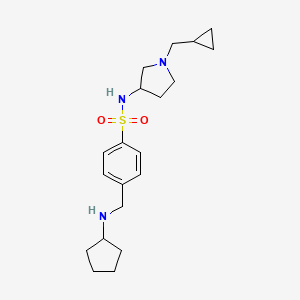
Ethyl 2,4-difluoronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-difluoronicotinate is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of nicotinic acid, where two fluorine atoms are substituted at the 2nd and 4th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-difluoronicotinate typically involves the esterification of 2,4-difluoronicotinic acid. One common method is the reaction of 2,4-difluoronicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-difluoronicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield 2,4-difluoronicotinic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted nicotinates.
Reduction: 2,4-difluoronicotinyl alcohol.
Hydrolysis: 2,4-difluoronicotinic acid.
Scientific Research Applications
Ethyl 2,4-difluoronicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting nicotinic receptors.
Materials Science: It is used in the development of fluorinated materials with unique properties such as increased thermal stability and resistance to degradation.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.
Mechanism of Action
The mechanism of action of ethyl 2,4-difluoronicotinate involves its interaction with molecular targets such as nicotinic receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these receptors. The ester group can undergo hydrolysis in vivo, releasing the active 2,4-difluoronicotinic acid, which then exerts its biological effects by modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl nicotinate: Lacks the fluorine substitutions, resulting in different chemical and biological properties.
2,4-Difluoronicotinic acid: The free acid form of ethyl 2,4-difluoronicotinate.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The ethyl ester group also provides distinct pharmacokinetic properties, making it a valuable compound in drug development and materials science.
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
ethyl 2,4-difluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 |
InChI Key |
URSHQXZQWWHBQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)




![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)
![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)

![2-[4-(Dimethylamino)phenyl]cyclopentanone](/img/structure/B15241523.png)


![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)

